Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- Caffeylalkohol
- (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- CAFFEOYL ALCOHOL
- 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- Spectrum2_001614
- KBio1_001574
- Spectrum_001694
- KBio2_002174
- DTXSID20326956
- SpecPlus_000534
- AKOS017514907
- Spectrum4_001917
- KBioSS_002174
- 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-
- SPBio_001647
- DivK1c_006630
- KBio2_007310
- KBioGR_002541
- KBio2_004742
- Q27158873
- NCGC00095751-01
- NSC624003
- NSC-624003
- SCHEMBL197852
- CCG-38897
- EN300-1246637
- DTXSID801027142
- CS-0460124
- 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol
- CHEMBL1321891
- SPECTRUM1503992
- SureCN197852
- (E)-caffeyl alcohol
- caffeicalcohol
- CHEBI:86071
- 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-
- SDCCGMLS-0066824.P001
- 272785-02-1
- trans-Caffeoyl alcohol
- FS-6827
- Spectrum5_000634
- UNII-P5Y9E2Q5EQ
- 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
- Q15410859
- SR-05000002396
- 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-
- caffeic alcohol
- P5Y9E2Q5EQ
- SR-05000002396-1
- 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-
- 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
- Caffeyl alcohol
- AC1NQZH2
- CHEBI:31334
- HY-N10373
- 3,4-Dihydroxycinnamyl alcohol
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol
- 3598-26-3
- AKOS032954144
- 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol
- 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol
- 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-
- H20248
- Caffeoyl alcohol
-
- MDL: MFCD18083876
- インチ: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2
- InChIKey: ZCKDCRKBURQZPT-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C=CCO)O)O
計算された属性
- せいみつぶんしりょう: 166.062994177g/mol
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246637-10000mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 10000mg |
$5234.0 | 2023-10-02 | |
1PlusChem | 1P00CLKA-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | 95% | 10mg |
$982.00 | 2024-05-04 | |
Enamine | EN300-1246637-10.0g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 10g |
$5234.0 | 2023-06-08 | |
A2B Chem LLC | AF87018-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | ≥95% | 10mg |
$844.00 | 2024-04-20 | |
PhytoLab | 82489-500mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 500mg |
€9680 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82489-10MG |
Caffeoyl alcohol |
3598-26-3 | 10mg |
¥6781.51 | 2023-10-14 | ||
PhytoLab | 82489-50mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 50mg |
€1089 | 2023-10-25 | |
Enamine | EN300-1246637-0.05g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.05g |
$283.0 | 2023-06-08 | |
Enamine | EN300-1246637-0.25g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.25g |
$603.0 | 2023-06-08 | |
Enamine | EN300-1246637-100mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 100mg |
$422.0 | 2023-10-02 |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 関連文献
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Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802
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2. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetateYimin Zhu,Matthew Regner,Fachuang Lu,Hoon Kim,Allison Mohammadi,Timothy J. Pearson,John Ralph RSC Adv. 2013 3 21964
-
Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750
-
Shihao Su,Fan-shu Cao,Shuizhong Wang,Qingru Shen,Gen Luo,Qiang Lu,Guoyong Song Green Chem. 2023 25 8172
-
Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995
-
Mi Li,Yunqiao Pu,Xianzhi Meng,Fang Chen,Richard A. Dixon,Arthur J. Ragauskas Green Chem. 2022 24 259
-
Josh V. Vermaas,Loukas Petridis,John Ralph,Michael F. Crowley,Gregg T. Beckham Green Chem. 2019 21 109
-
Shihao Su,Shuizhong Wang,Guoyong Song Green Chem. 2021 23 7235
-
Christopher Grimm,Simona Pompei,Kristina Egger,Michael Fuchs,Wolfgang Kroutil RSC Adv. 2023 13 5770
-
Rui Hu,Jiahui Zhan,Yuying Zhao,Xinyi Xu,Gang Luo,Jiajun Fan,James H. Clark,Shicheng Zhang Green Chem. 2023 25 8970
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diolに関する追加情報
Exploring the Properties and Applications of 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol (CAS No. 3598-26-3)
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol, with the CAS registry number 3598-26-3, is a phenolic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to by its systematic name, belongs to the class of benzenediol derivatives, which are known for their diverse biological and chemical properties. The presence of both hydroxyl and propenyl groups in its structure makes it a versatile intermediate in organic synthesis and a potential candidate for various applications, including antioxidant research and natural product development.
In recent years, the demand for bioactive phenolic compounds has surged, driven by growing interest in natural antioxidants and plant-derived therapeutics. 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol aligns with this trend, as its structure resembles that of naturally occurring polyphenols, such as catechins and flavonoids. Researchers have explored its potential in free radical scavenging and oxidative stress mitigation, topics that are highly searched in scientific databases and AI-driven platforms like Google Scholar and PubMed.
The synthesis and characterization of CAS No. 3598-26-3 have been documented in several studies, highlighting its stereochemical complexity and reactivity. Its hydroxypropene side chain offers unique opportunities for chemical modifications, making it a valuable building block for pharmaceutical intermediates and specialty chemicals. For instance, its derivatives have been investigated for their role in enzyme inhibition and cell signaling modulation, areas that resonate with current drug discovery trends.
From an industrial perspective, 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol is of interest due to its potential applications in cosmetic formulations and functional materials. The compound's UV-absorbing properties and chelating ability make it a candidate for sunscreen additives and metal ion scavengers. These attributes align with the rising consumer demand for sustainable and eco-friendly ingredients, a topic frequently searched in forums and e-commerce platforms.
In the context of green chemistry, CAS No. 3598-26-3 has been explored as a precursor for biodegradable polymers and renewable materials. Its phenolic backbone lends itself to polymerization reactions, offering a pathway to environmentally benign plastics. This application is particularly relevant given the global push toward circular economy models and the reduction of carbon footprints.
Despite its promising features, challenges remain in the large-scale production and purification of 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol. Researchers are actively investigating catalytic methods and biotechnological approaches to optimize its synthesis. These efforts are closely tied to the broader discourse on process intensification and cost-effective manufacturing, which dominate search queries in chemical engineering circles.
In summary, 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol (3598-26-3) represents a multifaceted compound with applications spanning healthcare, materials science, and sustainability. Its alignment with contemporary research themes, such as natural product utilization and green technology, ensures its continued relevance in scientific and industrial communities. As interest in phenolic antioxidants and bio-based chemicals grows, this compound is poised to play a pivotal role in future innovations.
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